methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate
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Overview
Description
methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate: is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl ester group, a phenylpropanamido group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Phenylpropanamido Group: The phenylpropanamido group can be introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of thiophene intermediates and phenylpropanamido derivatives.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product using techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-phenylpropanamido)thiophene-2-carboxylate
- Methyl 3-(3-phenylpropanamido)furan-2-carboxylate
- Methyl 3-(3-phenylpropanamido)pyrrole-2-carboxylate
Uniqueness
methyl 3-[(3-phenylpropanoyl)amino]-2-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenylpropanamido group makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
methyl 3-(3-phenylpropanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-19-15(18)14-12(9-10-20-14)16-13(17)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,17) |
InChI Key |
HILSCEQGPHLVGN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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